molecular formula C9H9ClN2O B1365002 N-(2-chloropyridin-3-yl)cyclopropanecarboxamide CAS No. 519146-70-4

N-(2-chloropyridin-3-yl)cyclopropanecarboxamide

Cat. No. B1365002
M. Wt: 196.63 g/mol
InChI Key: IJFLBOULCFYVKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2-chloropyridin-3-yl)cyclopropanecarboxamide” is a chemical compound with the molecular formula C9H9ClN2O and a molecular weight of 196.64 .


Molecular Structure Analysis

The molecular structure of “N-(2-chloropyridin-3-yl)cyclopropanecarboxamide” consists of a cyclopropane ring attached to a carboxamide group and a 2-chloropyridin-3-yl group .


Physical And Chemical Properties Analysis

“N-(2-chloropyridin-3-yl)cyclopropanecarboxamide” has a boiling point of 390.5ºC at 760 mmHg, a flash point of 189.9ºC, and a density of 1.435g/cm3 .

Scientific Research Applications

Synthesis and Characterization

  • Caroti et al. (1986) developed a method to synthesize N-(1-alkylbenzimidazole-2-yl)-2-chloropyridine-3-carboxamides, leading to the creation of new heterocyclic compounds, confirming the potential of N-(2-chloropyridin-3-yl)cyclopropanecarboxamide in facilitating the synthesis of complex chemical structures (Caroti et al., 1986).
  • Al-Majid et al. (2019) described an efficient method for synthesizing pyridine-dicarboxamide-cyclohexanone derivatives, demonstrating the versatility of N-(2-chloropyridin-3-yl)cyclopropanecarboxamide in medicinal chemistry synthesis (Al-Majid et al., 2019).

Anticancer and Antioxidant Activities

  • Yeşilkaynak et al. (2017) synthesized complexes using N-(2-chloropyridin-3-yl)cyclopropanecarboxamide and evaluated their anticancer and antioxidant activities, demonstrating the compound's potential in cancer research and therapy (Yeşilkaynak et al., 2017).
  • Giannetti et al. (2013) identified potent inhibitors containing trans-2-(pyridin-3-yl)cyclopropanecarboxamide for the human nicotinamide phosphoribosyltransferase (NAMPT) enzyme, highlighting its role in developing antiproliferative agents for cancer treatment (Giannetti et al., 2013).

Pharmaceutical Synthesis

  • Song (2007) optimized the synthesis of 2-chloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide, a related compound, underlining the importance of N-(2-chloropyridin-3-yl)cyclopropanecarboxamide in pharmaceutical synthesis (Song, 2007).

Antidepressant and Nootropic Agents

  • Thomas et al. (2016) synthesized N-cyclopropanecarboxyl-N′-pyridin-2-yl thiourea derivatives, showing the application of N-(2-chloropyridin-3-yl)cyclopropanecarboxamide in developing potential antidepressant and nootropic agents (Thomas et al., 2016).

properties

IUPAC Name

N-(2-chloropyridin-3-yl)cyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O/c10-8-7(2-1-5-11-8)12-9(13)6-3-4-6/h1-2,5-6H,3-4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJFLBOULCFYVKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=C(N=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80401556
Record name N-(2-chloropyridin-3-yl)cyclopropanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80401556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chloropyridin-3-yl)cyclopropanecarboxamide

CAS RN

519146-70-4
Record name N-(2-chloropyridin-3-yl)cyclopropanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80401556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-chloropyridin-3-yl)cyclopropanecarboxamide
Reactant of Route 2
Reactant of Route 2
N-(2-chloropyridin-3-yl)cyclopropanecarboxamide
Reactant of Route 3
Reactant of Route 3
N-(2-chloropyridin-3-yl)cyclopropanecarboxamide
Reactant of Route 4
Reactant of Route 4
N-(2-chloropyridin-3-yl)cyclopropanecarboxamide
Reactant of Route 5
Reactant of Route 5
N-(2-chloropyridin-3-yl)cyclopropanecarboxamide
Reactant of Route 6
Reactant of Route 6
N-(2-chloropyridin-3-yl)cyclopropanecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.